Zinc 5-nitroisophthalate
Overview
Description
Zinc 5-nitroisophthalate (CAS 60580-61-2, molecular formula C8H3NO6Zn) is a coordination polymer composed of zinc ions coordinated with 5-nitroisophthalic acid. This compound forms a three-dimensional network structure and exhibits interesting properties due to the presence of both zinc ions and nitro functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc 5-nitroisophthalate can be synthesized through the reaction of zinc salts with 5-nitroisophthalic acid under hydrothermal conditions. The reaction typically involves dissolving zinc nitrate and 5-nitroisophthalic acid in a suitable solvent, followed by heating the mixture in a sealed vessel at elevated temperatures for several hours .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Zinc 5-nitroisophthalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carboxylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas or metal hydrides can be used to reduce the nitro group.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate groups under acidic or basic conditions.
Major Products:
Reduction: The major product of the reduction reaction is zinc 5-aminoisophthalate.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: It is used as a catalyst in organic reactions and as a building block for coordination polymers.
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the development of corrosion inhibitors and protective coatings.
Mechanism of Action
The mechanism of action of zinc 5-nitroisophthalate involves its coordination with target molecules through its zinc ions and nitro functional groups. The zinc ions can interact with various biological molecules, while the nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that exert antimicrobial effects . The compound’s porous structure also allows it to act as a molecular sieve, facilitating gas storage and separation .
Comparison with Similar Compounds
Zinc isophthalate: Lacks the nitro group, resulting in different chemical reactivity and applications.
Zinc terephthalate: Similar structure but with different functional groups, leading to variations in properties and uses.
Zinc 5-aminoisophthalate:
Uniqueness: Zinc 5-nitroisophthalate is unique due to the presence of both zinc ions and nitro functional groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
zinc;5-nitrobenzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6.Zn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVOQPCCHVJZTR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3NO6Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209386 | |
Record name | Zinc 5-nitroisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Heucotech MSDS] | |
Record name | Zinc 5-nitroisophthalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18278 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
60580-61-2 | |
Record name | Zinc 5-nitroisophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060580612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc 5-nitroisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc 5-nitroisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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